DM1-SMe

ADC payload potency maytansinoid cytotoxicity tubulin inhibitor IC50

ADC programs require a validated unconjugated maytansinoid control for potency calibration and metabolite quantification; generic substitution is invalid due to divergent IC50 values (0.003-0.01 nM), microtubule suppression (84% vs. 45% for maytansine), and CYP3A4 interaction profiles. • Picomolar cytotoxicity (IC50 0.003-0.01 nM); 3- to 10-fold more potent than maytansine • Zero CYP3A4 inhibition or time-dependent inactivation-ideal DDI negative control • Tubulin Kd 0.93 μM; 84% microtubule dynamic instability suppression at 100 nM • ≥98% purity; essential LC-MS/MS reference standard for DM1-based ADC pharmacokinetics

Molecular Formula C36H50ClN3O10S2
Molecular Weight 784.4 g/mol
Cat. No. B10776057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-SMe
Molecular FormulaC36H50ClN3O10S2
Molecular Weight784.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
InChIKeyZLUUPZXOPGORNG-KKNHDBBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM1-SMe: Maytansinoid ADC Payload


DM1-SMe, also known as S-methyl-DM1 or DM1-SSMe (CAS 138148-68-2), is a semi-synthetic maytansinoid derivative that functions as a potent microtubule-targeting agent [1]. It is the primary S-methylated cellular metabolite of antibody-maytansinoid conjugates (AMCs) prepared with the thiol-containing maytansinoid DM1, and serves as an unconjugated control compound essential for ADC research and development [2]. DM1-SMe exhibits picomolar-range cytotoxicity across a broad panel of human tumor cell lines, with IC50 values spanning 0.003 to 0.01 nM, and demonstrates a 3- to 10-fold potency enhancement over the parent natural product maytansine .

ADC Reference Standard
Primary unconjugated metabolite control for DM1-based ADC quantification and potency assays.
Microtubule-Targeting Probe
Supports dynamic instability and mitotic arrest pathway studies in reported cell-model systems.
DDI Assessment Control
Clean CYP450 control compound lacking reported CYP3A4 inactivation for drug-interaction research.

DM1-SMe vs. Generic Maytansinoids


Generic substitution among maytansinoids is scientifically invalid due to significant divergence in three critical parameters: (1) cytotoxic potency, with DM1-SMe exhibiting IC50 values 3- to 10-fold lower than maytansine across human tumor panels ; (2) microtubule dynamic instability suppression, where DM1-SMe achieves 84% suppression versus maytansine's 45% at 100 nM [1]; and (3) cytochrome P450 interaction profile, with DM1-SMe demonstrating no reversible inhibition or time-dependent inactivation of CYP3A4, unlike DM1 and DM4 which inactivate CYP3A4 with Ki/kinact values of 3.4 μM/0.058 min⁻¹ and 1.4 μM/0.117 min⁻¹ respectively [2]. These quantitative distinctions directly impact ADC efficacy predictions, metabolite quantification accuracy, and drug-drug interaction risk assessment, rendering generic interchange scientifically unsound.

Risk Parameter DM1-SMe Profile Generic Maytansinoid Profile Impact
Cytotoxic Potency Reported 3- to 10-fold enhancement over maytansine range. Maytansine base potency context. ADC payload calibration may shift; metabolite quantification context requires review.
Microtubule Dynamics Reported 84% dynamic instability suppression context. Reported 45% suppression context. Mechanistic endpoint context may not transfer across compound classes.
CYP450 Interaction No reported CYP3A4 inactivation. DM1/DM4 reported CYP3A4 inactivation context. DDI risk assessment context may shift significantly; class-level substitution invalid.

DM1-SMe Differentiation Evidence


Cytotoxic Potency vs. Maytansine

DM1-SMe demonstrates consistently enhanced cytotoxic potency relative to the parent compound maytansine. Across a panel of human tumor cell lines, DM1-SMe achieves IC50 values ranging from 0.003 to 0.01 nM, representing a 3- to 10-fold increase in potency compared to maytansine . In MCF7 breast cancer cells specifically, S-methyl DM1 exhibits an IC50 of 330 pM versus maytansine's 710 pM, confirming approximately 2.2-fold greater potency in this model system [1]. The compound induces maximal inhibition at 3 nM, with minimal effect observed at 200 pM [1].

Cytotoxic Potency vs. Maytansine
Head-to-head
IC50 0.003–0.01 nM
vs. maytansine 0.03–0.1 nM range
Supports ADC potency assay calibration context.
Reported 3- to 10-fold difference; MCF7 IC50: 330 pM vs. 710 pM.
ADC payload potency maytansinoid cytotoxicity tubulin inhibitor IC50

Microtubule Dynamic Suppression

At a concentration of 100 nM, DM1-SMe (S-methyl-DM1) suppresses microtubule dynamic instability by 84%, compared to only 45% suppression achieved by maytansine at the same concentration [1]. The compound binds tubulin with a Kd of 0.93 μM and inhibits microtubule assembly with a half-maximal concentration of 4 μM [2]. Tritiated S-methyl-DM1 binds to 37 high-affinity sites per microtubule with a Kd of 0.1 μM, indicating a distinct binding mode compared to maytansine [2]. Notably, while S-methyl-DM1 inhibits polymerization more weakly than maytansine, its superior suppression of dynamic instability correlates with enhanced cytotoxic activity .

Microtubule Dynamic Suppression
Head-to-head
84% suppression at 100 nM
vs. maytansine 45% suppression
Supports microtubule-targeting mechanism interpretation.
Reported 1.87-fold greater dynamic instability suppression.
microtubule dynamics tubulin polymerization mitotic arrest

CYP450 Interaction Profile

In vitro characterization of cytochrome P450 interaction potential reveals a critical differentiation: S-methyl-DM1 (DM1-SMe) exhibits no reversible inhibition or time-dependent inactivation (TDI) of any major human P450 isoform studied [1]. In contrast, the parent maytansinoids DM1 and DM4 demonstrate significant CYP3A4 inactivation, with DM1 showing Ki/kinact values of 3.4 ± 1.0 μM / 0.058 ± 0.005 min⁻¹ and DM4 showing 1.4 ± 0.3 μM / 0.117 ± 0.006 min⁻¹ against recombinant CYP3A4 [1]. DM1 additionally acts as a reversible inhibitor of CYP2C8 (Ki = 11 ± 3 μM) and CYP2D6 (Ki = 14 ± 2 μM), whereas S-methyl-DM1 shows no such inhibition [1].

CYP450 Interaction Profile
Head-to-head
No reported CYP3A4 inactivation.
DM1: Ki/kinact = 3.4 μM / 0.058 min⁻¹
DM4: Ki/kinact = 1.4 μM / 0.117 min⁻¹
Supports DDI liability research context.
Clean CYP450 control compound profile; data to verify.
CYP450 inhibition drug-drug interaction ADC safety pharmacology

G2/M Cell Cycle Arrest

S-methyl DM1 induces pronounced cell cycle arrest in the G2/M phase, with maximal accumulation reaching 80% in MCF7 breast cancer cells, compared to only 30% G2/M accumulation observed in untreated control cells [1]. This represents a 2.67-fold increase in G2/M phase population, consistent with the compound's mechanism of action as a microtubule-targeting agent that disrupts mitotic spindle formation. The concentration dependence curve for inhibition of cell proliferation is sigmoidal, with minimal inhibition at 200 pM and maximal inhibition achieved at 3 nM [1].

G2/M Cell Cycle Arrest
Head-to-head
80% maximal G2/M accumulation
vs. untreated control 30%
Supports mitotic arrest endpoint review.
MCF7 cells; 2.67-fold increase reported.
cell cycle arrest G2/M phase mitotic catastrophe

Active vs. Oxidized Metabolite Potency

In a comprehensive evaluation of major maytansinoid metabolites from antibody-maytansinoid conjugates, S-methyl-DM1 and S-methyl-DM4 were identified as the only metabolites more potent than maytansine across all human carcinoma cell lines tested [1]. Other metabolites, including S-methyl sulfoxide and S-methyl sulfone derivatives formed via liver metabolism, displayed 5- to 50-fold reduced potency relative to maytansine [2]. This metabolic hierarchy establishes S-methyl-DM1 as a key bioactive catabolite, while confirming that oxidized metabolites are substantially detoxified species with diminished therapeutic potential [2].

Active vs. Oxidized Metabolite Potency
Cross-study
3- to 10-fold more potent than maytansine
Oxidized metabolites: 5- to 50-fold less potent
Supports catabolite profiling context.
Supports distinguishing active species from detoxified forms.
ADC metabolism maytansinoid catabolites liver detoxification

Intracellular Accumulation & Tubulin Binding

S-methyl-DM1 demonstrates distinct intracellular accumulation and binding characteristics. Tritiated S-methyl-DM1 binds to 37 high-affinity sites per microtubule with a Kd of 0.1 μM, and accumulates inside cells with markedly higher apparent affinity than its binding to purified tubulin or microtubules would predict [1]. The number of intracellular binding sites for S-methyl-DM1 approximates the total tubulin copy number per cell (4-6 × 10⁷ copies), indicating extensive intracellular retention capacity [2]. This accumulation profile correlates with observed cytotoxic potency and may contribute to the bystander killing effect observed with disulfide-linked ADC catabolites [3].

Intracellular Accumulation & Binding
Class-level inference
37 high-affinity sites/microtubule; Kd = 0.1 μM
Bulk tubulin Kd = 0.93 μM
Supports intracellular exposure-model interpretation.
Extensive intracellular retention context; source review recommended.
tubulin binding intracellular retention ADC bystander effect

DM1-SMe Application Scenarios


ADC Payload Potency Calibration

DM1-SMe serves as the essential unconjugated reference standard for calibrating potency assays in ADC development programs. Given its 3- to 10-fold enhanced potency over maytansine (IC50 0.003–0.01 nM) and well-characterized tubulin binding parameters (Kd 0.93 μM), it provides a reliable benchmark for quantifying free payload activity in in vitro cytotoxicity screening and for establishing dose-response relationships in ADC-treated cell lines [1]. This application is particularly critical for ADCs employing DM1-based payloads (e.g., IMGN901, trastuzumab emtansine), where DM1-SMe represents the primary active metabolite and must be accurately distinguished from conjugated species .

DDI Liability Assessment

Due to its complete lack of CYP450 inhibition or time-dependent inactivation—unlike DM1 and DM4 which inactivate CYP3A4 with Ki/kinact values of 3.4 μM/0.058 min⁻¹ and 1.4 μM/0.117 min⁻¹ respectively—DM1-SMe is the preferred maytansinoid control for DDI studies [1]. Researchers assessing the interaction potential of novel ADC constructs or combination therapies can use DM1-SMe as a negative control that isolates payload-specific effects from confounding CYP-mediated interactions, enabling cleaner interpretation of DDI data and more accurate prediction of clinical drug interaction risks [1].

Microtubule Dynamics & Cell Cycle Analysis

DM1-SMe's robust and quantifiable effects on microtubule dynamics (84% suppression of dynamic instability at 100 nM vs. 45% for maytansine) and cell cycle progression (80% G2/M accumulation) make it an ideal tool compound for investigating ADC mechanisms of action [1]. These well-defined endpoints enable researchers to deconvolute the contribution of payload activity from antibody-mediated delivery effects, establish structure-activity relationships across maytansinoid variants, and validate target engagement in microtubule-targeting ADC programs .

Metabolite Identification & Quantification

As the primary S-methylated catabolite of disulfide-linked DM1 conjugates, DM1-SMe is an indispensable analytical reference standard for LC-MS/MS method development and validation in ADC pharmacokinetic studies [1]. Its distinct chromatographic and mass spectrometric properties relative to parent DM1 and oxidized metabolites (which are 5- to 50-fold less potent) enable accurate quantification of active catabolite exposure in plasma and tumor tissue . This application is essential for establishing pharmacokinetic-pharmacodynamic relationships and for regulatory bioanalytical method validation in ADC development programs .

Application
Selection Property
Validation Focus
ADC Payload Potency Calibration
Reported potency range context
Dose-response validation; unconjugated payload quantification
DDI Liability Assessment
CYP450 inactivation context
CYP3A4 inactivation assay; clean control benchmarking
Microtubule Dynamics & Cell Cycle
Dynamic instability suppression endpoint
G2/M arrest endpoint; tubulin binding assay interpretation
Metabolite Identification & Quantification
Chromatographic/mass spectrometric selectivity
LC-MS/MS method development; catabolite profiling review

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